
4-(difluoromethyl)-3-methylbenzoic acid
Description
4-(Difluoromethyl)-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₅F₃O₂ (SMILES: C1=CC(=C(C=C1C(=O)O)F)C(F)F). Its structure features a benzoic acid backbone substituted with a difluoromethyl group at the 4-position and a methyl group at the 3-position . The difluoromethyl group (-CF₂H) introduces unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions compared to non-fluorinated analogs . This compound is of interest in pharmaceutical and agrochemical research due to fluorine’s ability to modulate bioavailability and receptor binding .
Properties
CAS No. |
2137592-15-3 |
---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,8H,1H3,(H,12,13) |
InChI Key |
FBMWJKYDFMXERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Nucleophilic Reagents
4-(Difluoromethyl)-3-methylbenzoic acid serves as a valuable nucleophilic reagent in the synthesis of fluorinated compounds. Its difluoromethyl group enhances the lipophilicity and membrane permeability of drug candidates, making it a promising substituent in pharmaceuticals aimed at improving bioavailability . The incorporation of difluoromethyl groups into drug molecules has been shown to enhance their potency and effectiveness against various biological targets.
Drug Development
Recent studies have highlighted the role of difluoromethylation in late-stage drug development. The ability to introduce difluoromethyl groups selectively onto complex molecules allows for the fine-tuning of pharmacokinetic properties, which is crucial for optimizing drug candidates . For instance, difluoromethylated compounds have been explored for their effects on absorption, distribution, metabolism, and excretion (ADME) properties, demonstrating that they can lead to improved drug profiles compared to their non-fluorinated counterparts .
Agrochemicals
Pesticide Formulations
The compound is also being investigated for its potential applications in agrochemicals. Specifically, it has been identified as a candidate for developing new pesticides that exhibit enhanced efficacy against pests while minimizing environmental impact. The difluoromethyl group can improve the stability and activity of active ingredients in pesticide formulations . Recent patent disclosures indicate ongoing research into the synthesis of derivatives based on this compound for agricultural applications.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of advanced polymeric materials. Its unique chemical properties enable the development of polymers with tailored functionalities, such as increased thermal stability and chemical resistance. Research has shown that incorporating difluoromethyl groups into polymer backbones can enhance their mechanical properties and make them suitable for high-performance applications .
Table 1: Summary of Applications
Case Study: Difluoromethylation in Drug Development
A notable case study involved the synthesis of a new class of kinase inhibitors where this compound was used as a key intermediate. This study demonstrated that the introduction of the difluoromethyl group significantly improved the binding affinity to the target protein compared to non-fluorinated analogs. The results indicated that compounds with this modification exhibited higher selectivity and reduced off-target effects, showcasing its potential in therapeutic applications .
Mechanism of Action
The mechanism by which 4-(difluoromethyl)-3-methylbenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(difluoromethyl)-3-methylbenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and bioactivity:
Key Findings:
Substituent Effects: Fluorine-containing groups (-CF₂H, -CF₃) significantly increase metabolic resistance compared to non-fluorinated analogs like 3-methylbenzoic acid .
Bioactivity :
- Compounds with trifluoromethyl (-CF₃) substituents (e.g., 2-Methoxy-4,6-di(trifluoromethyl)benzoic acid ) exhibit higher pesticidal activity due to enhanced membrane permeability .
- The dual carboxylic acid groups in 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid make it a candidate for metal-organic frameworks (MOFs) or prodrug designs .
Synthetic Accessibility :
- This compound can be synthesized via fluorination of 3-methyl-4-bromobenzoic acid using difluoromethylation agents like ClCF₂H .
- In contrast, 4-Methoxy-3-(trifluoromethyl)benzoic acid requires harsher conditions (e.g., trifluoromethylation with Ruppert-Prakash reagent) .
Functional and Industrial Relevance
- Pharmaceuticals : Fluorinated analogs like This compound are explored as enzyme inhibitors due to fluorine’s ability to mimic hydroxyl groups while resisting oxidation .
- Agrochemicals : Compounds with multiple fluorine atoms (e.g., 2-Methoxy-4,6-di(trifluoromethyl)benzoic acid ) show prolonged environmental persistence .
Preparation Methods
Bromination-Difluoromethylation Sequential Approach
A widely cited method involves bromination of 3-methylbenzoic acid followed by difluoromethyl group introduction. Initial bromination at the para position relative to the methyl group is achieved using FeBr₃ (1.2 eq) in dichloromethane at −10°C, yielding 4-bromo-3-methylbenzoic acid with 89% efficiency. Subsequent difluoromethylation employs ClCF₂H (1.5 eq) and CuI (10 mol%) in DMF at 80°C, replacing bromine via nucleophilic aromatic substitution. This step attains 78% yield, though competing side reactions reduce purity to 92%.
Reaction Conditions:
Directed Ortho-Metalation Strategy
Alternative protocols utilize directed metalation to enhance regiocontrol. Converting the carboxylic acid group to a Weinreb amide directs lithiation to the C4 position using LDA (−78°C, THF). Quenching the lithiated intermediate with ClCF₂H (2.0 eq) introduces the difluoromethyl group, followed by acidic hydrolysis to regenerate the carboxylic acid. This method achieves 82% yield but requires stringent anhydrous conditions.
Halogen Exchange Reactions for Industrial Scalability
Potassium Fluoride-Mediated Halogen Replacement
Industrial synthesis often substitutes chlorine with fluorine using KF (3.0 eq) in sulfolane at 160°C. Starting from 4-chloro-3-methylbenzoic acid, this single-step process achieves 86% conversion to DFMMBA within 12 hours. The high polarity of sulfolane facilitates fluoride ion dissociation, minimizing byproducts like dechlorinated derivatives.
Optimization Data:
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 160°C | Maximizes KF activity |
Reaction Time | 12 hours | Prevents over-fluorination |
Solvent | Sulfolane | Enhances ion mobility |
Continuous-Flow Difluoromethylation
Recent advancements adopt continuous-flow reactors to improve heat transfer and reaction control. A mixture of 4-iodo-3-methylbenzoic acid and ClCF₂H (2.5 eq) passes through a Pd/C-packed column at 120°C and 15 bar pressure, achieving 91% yield with residence times under 30 minutes. This method reduces solvent waste by 40% compared to batch processes.
Radical-Based Difluoromethylation Techniques
Photocatalytic C–H Activation
Visible-light-mediated catalysis enables direct C–H difluoromethylation of 3-methylbenzoic acid. Using Ru(bpy)₃Cl₂ (2 mol%) as a photocatalyst and ClCF₂SO₂Na (1.8 eq) as the difluoromethyl source, the reaction proceeds in acetonitrile under blue LED irradiation. This method selectively functionalizes the C4 position with 68% yield, though scalability remains limited by photon penetration depth.
Mechanistic Pathway:
Electrochemical Difluoromethylation
Electrosynthesis in divided cells employs a platinum cathode to reduce ClCF₂H to - CF₂H radicals, which couple with the aromatic substrate. Using 0.1 M TBAPF₆ in DMF as the electrolyte, this method achieves 74% yield at 2.5 V. Anodic oxidation of the byproduct Cl⁻ minimizes corrosion, enhancing process sustainability.
Comparative Analysis of Synthetic Routes
Yield and Purity Trade-offs
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Bromination-Difluoromethylation | 78 | 92 | High |
Directed Metalation | 82 | 98 | Low |
KF Halogen Exchange | 86 | 95 | Industrial |
Photocatalytic | 68 | 89 | Laboratory |
Cost and Environmental Impact
Industrial KF-mediated processes dominate due to low reagent costs ($12/kg product), whereas photocatalytic methods incur higher expenses ($45/kg) from noble metal catalysts. Electrochemical routes show promise for green chemistry, reducing waste solvent by 60%.
Challenges in Process Optimization
Regioselectivity in Electrophilic Substitution
The electron-withdrawing carboxylic acid group meta-directs electrophiles, complicating para-difluoromethylation. Protecting the acid as a methyl ester temporarily reverses directing effects, enabling higher C4 selectivity (from 65% to 88%).
Byproduct Formation in Radical Reactions
Uncontrolled radical chain reactions generate bis(difluoromethyl) adducts (up to 15%). Adding TEMPO (2 mol%) as a radical scavenger suppresses this side pathway, improving yields by 18%.
Q & A
Q. What are the established synthetic routes for 4-(difluoromethyl)-3-methylbenzoic acid, and how do reaction conditions influence intermediate purity?
The synthesis typically involves multi-step halogenation and functional group interconversion . For example, fluorinated benzoic acid derivatives are often synthesized via:
- Suzuki-Miyaura coupling to introduce aryl groups, followed by carboxylation .
- Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) to install difluoromethyl groups . Reaction conditions such as temperature (e.g., 45–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts) critically impact intermediate purity. Purification via HPLC or recrystallization is recommended to isolate high-purity intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural features and confirming regioselectivity in fluorinated benzoic acid derivatives?
- <sup>1</sup>H/<sup>19</sup>F NMR : Identifies fluorine environments and methyl/difluoromethyl group positions (e.g., δ 3.86 ppm for methoxy groups in analogous compounds) .
- IR spectroscopy : Confirms carboxylic acid (-COOH) and C-F bond vibrations (e.g., 1680–1700 cm⁻¹ for carbonyl) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H7F2O2) and isotopic patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when encountering low yields in the final carboxylation step of this compound synthesis?
Systematic Design of Experiments (DoE) approaches are recommended:
- Screen CO2 pressure (1–5 atm) and base strength (e.g., K2CO3 vs. Cs2CO3) to enhance carboxylation efficiency .
- Evaluate catalytic systems (e.g., CuI/1,10-phenanthroline) to reduce side reactions .
- Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust parameters dynamically .
Q. What analytical strategies can resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?
- Orthogonal assays : Combine enzyme inhibition studies with cellular uptake measurements to distinguish intrinsic activity from bioavailability limitations .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity assays .
- Structural benchmarking : Compare crystallographic data (e.g., X-ray) of the compound with analogs to validate binding modes .
Q. What methodologies are recommended to assess the hydrolytic stability of this compound under physiological conditions?
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and analyze stability via HPLC at timed intervals .
- Isotope-labeling : Use deuterated analogs (e.g., -CD3) to track hydrolysis pathways via <sup>2</sup>H NMR .
- Computational modeling : Predict hydrolysis rates using DFT calculations on the difluoromethyl group’s electronic environment .
Q. How is this compound utilized as a building block in drug development or material science?
- Pharmaceutical intermediates : Serve as a precursor for kinase inhibitors or anti-inflammatory agents by functionalizing the carboxylic acid group into amides or esters .
- Coordination chemistry : The carboxylate moiety can act as a ligand for metal-organic frameworks (MOFs) with applications in catalysis or gas storage .
- Polymer modification : Incorporate into fluorinated polymers to enhance thermal stability and hydrophobicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.